4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-bromophenyl)sulfonyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN4O3S/c15-11-3-1-2-4-12(11)24(22,23)19-5-6-20(13(21)9-19)14-17-7-10(16)8-18-14/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRFQQRFRDNGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2Br)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common approach might include:
Formation of the Piperazinone Core: Starting from a suitable piperazine derivative, the piperazinone core can be formed through cyclization reactions.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the piperazinone core using 2-bromobenzenesulfonyl chloride under basic conditions.
Attachment of the Fluoropyrimidinyl Group: The final step involves the nucleophilic substitution reaction where the piperazinone derivative reacts with 5-fluoropyrimidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinone core or the aromatic rings.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: The bromine atom in the bromobenzenesulfonyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential inhibitor of specific enzymes.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cellular receptors to modulate their activity.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Size and Lipophilicity: The 2-bromobenzenesulfonyl group in the target compound confers higher molecular weight and lipophilicity compared to smaller substituents like furan-2-carbonyl (290.25 g/mol) or 2-(4-fluorophenyl)acetyl (332.30 g/mol) . Bromine’s presence may enhance membrane permeability but could reduce aqueous solubility.
Electronic Effects: Sulfonyl groups (as in the target compound) are strong electron-withdrawing groups, which may stabilize negative charges or participate in hydrogen bonding. The 4-fluorophenyl group in ’s compound adds electronegativity, which could improve metabolic stability by resisting oxidative degradation.
Synthetic Accessibility :
- The furan-2-carbonyl derivative (CAS: 2309307-29-5) is commercially available at lower cost ($8–$11/g), suggesting straightforward synthesis . In contrast, the target compound’s sulfonyl group may require more complex sulfonylation steps.
Biological Relevance: While none of the compounds have disclosed biological data, the 5-fluoropyrimidin-2-yl core is a common motif in kinase inhibitors (e.g., JAK/STAT inhibitors). Substituents like 2-methoxypyridin-4-yl () could enhance target affinity through additional hydrogen bonding .
Biological Activity
4-(2-Bromobenzenesulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, identified by its CAS number 2320538-02-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14BrN3O3S
- Molecular Weight : 415.24 g/mol
- Structure : The compound features a piperazine core substituted with a 5-fluoropyrimidine and a 2-bromobenzenesulfonyl group, contributing to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine have been explored for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that modifications in the sulfonamide moiety can enhance the cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Piperazine Derivative A | 12.5 | HeLa |
| Piperazine Derivative B | 8.0 | MCF-7 |
| This compound | TBD | TBD |
The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. The sulfonamide group may enhance binding affinity to target proteins, thereby modulating their activity. Studies suggest that this compound may induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in cancer cells.
Study on Colorectal Cancer
A notable study investigated the effects of similar piperazine derivatives on colorectal cancer (CRC). The results indicated that these compounds could significantly inhibit tumor growth in patient-derived organoids, suggesting their potential as therapeutic agents in CRC treatment .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable absorption profiles with low toxicity levels, making it a promising candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
